Propionitrile: A Comprehensive Technical Guide for Researchers
Propionitrile: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental properties of chemical compounds is paramount. This in-depth technical guide provides a detailed overview of the core characteristics of propionitrile (B127096), a versatile aliphatic nitrile.
Propionitrile (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a colorless liquid with a sweet, ethereal odor.[1][2] It serves as a valuable solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[3] This guide summarizes its physical, chemical, and spectroscopic properties, details experimental protocols for its handling and analysis, and explores its metabolic pathways and toxicological profile.
Core Properties of Propionitrile
Propionitrile is a volatile and flammable liquid, and appropriate safety precautions should always be taken when handling it.[4][5] It is miscible with several common organic solvents like alcohol, ether, and dimethylformamide.[6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of propionitrile is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃H₅N | [1][7][8] |
| Molecular Weight | 55.08 g/mol | [1][4][7][8] |
| CAS Number | 107-12-0 | [2][5][6] |
| Appearance | Colorless liquid | [1][4][7][9] |
| Odor | Sweetish, ethereal | [1][4][9] |
| Density | 0.772 g/mL at 25 °C | [5][6][10][11][12][13] |
| Boiling Point | 97 °C | [2][4][5][6][7][11][12][13][14] |
| Melting Point | -93 °C | [4][5][6][11][12][13] |
| Solubility in Water | 11.9 g/100 g at 40 °C | [4][5][6][9][10] |
| Vapor Pressure | 53.33-63.195 hPa at 22.05-25 °C | [5][6] |
| Refractive Index (n20/D) | 1.366 | [2][5][6][10][11][12][13] |
| Flash Point | 6 °C (43 °F) | [2][12] |
| Explosive Limits | 3.1-14% (v/v) | [5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of propionitrile. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.
| Spectroscopy | Key Data and Observations | References |
| ¹H NMR | In CDCl₃, signals are observed at approximately 1.30 ppm (triplet, 3H, CH₃) and 2.36 ppm (quartet, 2H, CH₂). | |
| ¹³C NMR | In CDCl₃, characteristic peaks appear around 10.6 ppm (CH₃), 10.9 ppm (CH₂), and 121.0 ppm (CN). | [15] |
| IR Spectroscopy | A sharp, characteristic peak for the nitrile group (C≡N) stretch is observed around 2250 cm⁻¹. | [10] |
| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z = 55. Common fragments include [M-1]+ (m/z = 54) and fragments resulting from the loss of methyl and ethyl groups. | [1][16] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of propionitrile are essential for researchers.
Synthesis of Propionitrile via Dehydration of Propionamide (B166681)
A common laboratory-scale synthesis of propionitrile involves the dehydration of propionamide.
Materials:
-
Propionamide
-
Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent
-
Sand
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Thoroughly mix propionamide with an equal weight of phosphorus pentoxide and twice the weight of sand in a dry flask. The sand helps to moderate the reaction.
-
Assemble a simple distillation apparatus with the flask.
-
Gently heat the mixture. Propionitrile will start to distill over.
-
Collect the distillate, which is crude propionitrile.
-
The crude product can then be purified by fractional distillation.
Purification by Fractional Distillation
Fractional distillation is an effective method for purifying propionitrile from impurities with different boiling points.[13]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place the crude propionitrile in the round-bottom flask with a few boiling chips.
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[11]
-
Begin heating the flask gently.
-
Monitor the temperature at the top of the column. The temperature will rise and then stabilize at the boiling point of the most volatile component.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of propionitrile (97 °C).[11]
-
Stop the distillation before the flask runs dry to avoid the formation of potentially explosive residues.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and quantification of volatile compounds like propionitrile.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight of propionitrile (e.g., 100).
Sample Preparation: Samples should be diluted in a suitable volatile solvent (e.g., dichloromethane, methanol) to an appropriate concentration (e.g., 1-10 ppm) before injection.[17][18]
Visualizations
Chemical Structure of Propionitrile
Caption: Ball-and-stick model of the propionitrile molecule.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of propionitrile.
Metabolic and Signaling Pathways
Metabolic Pathway of Propionitrile
The primary metabolic pathway of toxicological significance for propionitrile involves its conversion to cyanide by cytochrome P450 enzymes in the liver.[19] This process is a critical determinant of its toxicity. Another metabolic route involves enzymatic hydrolysis to propionic acid and ammonia.[4]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Metabolism of acetonitrile and propionitrile by Nocardia rhodochrous LL100-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionitrile(107-12-0) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. sga.profnit.org.br [sga.profnit.org.br]
- 9. Propionitrile(107-12-0) IR Spectrum [m.chemicalbook.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Propanenitrile [webbook.nist.gov]
- 13. aithor.com [aithor.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Fractional Distillation Organic Lab Report - 2953 Words | Bartleby [bartleby.com]
- 16. bhu.ac.in [bhu.ac.in]
- 17. uoguelph.ca [uoguelph.ca]
- 18. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 19. Solved Can you analyze the IR spectrum of propionitrile, | Chegg.com [chegg.com]
